N-(4-chlorobenzyl)-2-phenylethanamine
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Overview
Description
N-(4-chlorobenzyl)-2-phenylethanamine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of a 2-phenylethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-phenylethanamine typically involves the reaction of 4-chlorobenzyl chloride with 2-phenylethanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or phenylethylamine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzaldehyde or 4-chlorobenzoic acid, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-2-phenylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-phenylethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- 4-(4-chlorobenzyl)pyridine
- N-(4-chlorobenzyl)triflupromazinium chloride
Uniqueness
N-(4-chlorobenzyl)-2-phenylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16ClN |
---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H16ClN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2 |
InChI Key |
PZAQHMLZCRPSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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